molecular formula C24H24N4O2 B2554418 1-benzyl-N-cyclohexyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 896856-33-0

1-benzyl-N-cyclohexyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2554418
CAS No.: 896856-33-0
M. Wt: 400.482
InChI Key: QGSUIBVNTIZJKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N-cyclohexyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a potent and selective small-molecule inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein that acts as the effector protease in the CARD11-BCL10-MALT1 (CBM) complex, a critical regulator of NF-κB signaling downstream of antigen receptors. By selectively inhibiting MALT1's proteolytic function , this compound effectively blocks the cleavage of substrates such as A20, CYLD, and RelB, thereby dampening NF-κB-driven gene expression and lymphocyte activation. This mechanism makes it an invaluable pharmacological tool for researching B-cell and T-cell biology, as constitutive MALT1 signaling is implicated in the pathogenesis of several hematological malignancies, including diffuse large B-cell lymphoma (DLBCL) and MALT lymphoma. Researchers utilize this inhibitor to dissect the CBM signaling axis in immune cell proliferation and survival , to investigate mechanisms of primary immune resistance, and to explore potential therapeutic strategies for NF-κB-dependent cancers and autoimmune disorders in preclinical models. Its application extends to functional genomics and combination therapy studies, where it helps elucidate the complex crosstalk within oncogenic and immunoregulatory pathways.

Properties

IUPAC Name

6-benzyl-N-cyclohexyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c29-23(25-18-11-5-2-6-12-18)20-15-19-22(28(20)16-17-9-3-1-4-10-17)26-21-13-7-8-14-27(21)24(19)30/h1,3-4,7-10,13-15,18H,2,5-6,11-12,16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSUIBVNTIZJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-N-cyclohexyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antiviral and anticancer applications. This article synthesizes current research findings on its biological activity, including in vitro studies, structure-activity relationships (SAR), and molecular docking analyses.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the condensation of specific carboxylic acid intermediates with aniline derivatives. The structural framework includes a pyrido-pyrrolo-pyrimidine core, which is critical for its biological activity . The introduction of various substituents at the N-aryl position significantly influences the compound's efficacy against different biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against SARS-CoV-2 (COVID-19). In vitro assays demonstrated that several derivatives exhibited potent antiviral activity, inhibiting viral replication by over 90% at specific concentrations. Notably, one derivative showed an effective concentration (EC50) of 0.051 µM with a cytotoxicity (IC50) value of 151.0 µM, indicating a favorable selectivity index when compared to remdesivir .

CompoundEC50 (µM)IC50 (µM)% Inhibition at 10 µM
10.051151.096.39
20.109193.094.10
Remdesivir0.035100.097.58

Anticancer Activity

The compound has also been evaluated for its anticancer properties against various cell lines. In one study, it demonstrated significant cytotoxic effects on cancer cells with IC50 values comparable to established chemotherapeutics . The structure-activity relationship studies revealed that modifications at the N-position and the cyclohexyl group were crucial for enhancing anticancer potency.

Case Study: Antitumor Efficacy

A series of derivatives were tested against human tumor cell lines including Mia PaCa-2 and HepG2/A2. Among these, certain analogs exhibited IC50 values lower than those of standard treatments like etoposide, indicating their potential as effective antitumor agents .

The proposed mechanism involves the inhibition of key viral enzymes and cellular pathways essential for viral replication and cancer cell proliferation. Molecular docking studies have shown that these compounds interact favorably with the active sites of target enzymes such as M pro (main protease) in coronaviruses, suggesting a direct inhibitory effect .

Scientific Research Applications

Medicinal Chemistry

The compound is being studied for its potential as a therapeutic agent. Its structural features suggest possible interactions with various biological pathways:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Research has shown effectiveness against several bacterial strains, suggesting potential as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

The biological activities of 1-benzyl-N-cyclohexyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide have been documented in various studies:

Activity TypeDescription
AnticancerInduces apoptosis in cancer cells; inhibits proliferation.
AntimicrobialEffective against multiple bacterial strains; potential for development into antibiotics.
Anti-inflammatoryModulates pathways involved in inflammation; potential treatment for inflammatory diseases.

Organic Synthesis

In synthetic organic chemistry, the compound serves as a building block for more complex molecules. Its unique functional groups allow for various chemical transformations, making it useful in the design of new compounds with desired properties.

Case Studies

Research has highlighted specific instances where the compound has shown promise:

  • Cancer Cell Studies : In vitro studies demonstrated that treatment with this compound resulted in significant reductions in the viability of several cancer cell lines.
  • Antimicrobial Testing : Laboratory tests revealed that the compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria.
  • Inflammation Models : Animal models treated with this compound showed reduced markers of inflammation compared to controls, indicating its potential therapeutic application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions at the N1 benzyl/methyl position and the C2 carboxamide aryl/alkyl group. Below is a comparative analysis:

Compound Name Substituents (N1 / C2) Molecular Formula Molecular Weight logP Hydrogen Bond Donors/Acceptors Key References
Target Compound Benzyl / Cyclohexyl C24H25N4O2 409.49 ~3.2* 1 / 5
1-Benzyl-7-methyl-N-(1-naphthyl)-...carboxamide Benzyl / 1-naphthyl C26H22N4O2 422.48 ~3.5† 1 / 5
N-Benzyl-1,9-dimethyl-N-phenyl-...carboxamide Benzyl, Me / Phenyl C20H18N4O2 346.39 2.47 1 / 5
N-(2-Ethylphenyl)-1,9-dimethyl-...carboxamide Me / 2-ethylphenyl C21H20N4O2 360.42 ~2.8† 1 / 5
1-(3-Methoxypropyl)-9-methyl-...carboxamide (MDR-TB inhibitor) 3-Methoxypropyl / Imidazole-propyl C23H25N5O3 419.48 ~1.8† 2 / 6

*Estimated via analogy to ; †Predicted using similar substituent contributions.

Key Observations:
  • Lipophilicity (logP): The target compound’s cyclohexyl group increases logP (~3.2) compared to phenyl-substituted analogs (e.g., 2.47 in ). Naphthyl () and bulkier alkyl groups further elevate hydrophobicity.
  • Steric Effects: Cyclohexyl’s non-planar structure may enhance membrane permeability but reduce binding to polar enzyme pockets compared to planar aryl groups (e.g., 1-naphthyl in ).
  • Hydrogen Bonding: All analogs share one donor (amide NH) and five acceptors, suggesting similar solubility limitations.

Preparation Methods

Synthesis of 4-Oxo-Pyrrolo[2,3-d]Pyrimidine Core

The foundational pyrrolo[2,3-d]pyrimidine scaffold can be synthesized through two validated approaches:

Method A: Isoxazole Rearrangement (Source 2)
Methyl 2-(isoxazol-5-yl)-3-oxopropanoates undergo Mo(CO)₆-mediated rearrangement in anhydrous DMF at 110°C for 12 hours, yielding 4-oxo-1,4-dihydropyridine-3-carboxylates (45–68% yield). Subsequent treatment with ammonium acetate in acetic acid facilitates cyclization to the pyrrolo[2,3-d]pyrimidine system.

Method B: Three-Component Condensation (Source 4)
6-Amino-2-thiouracil reacts with arylglyoxal hydrates and β-dicarbonyl compounds (e.g., acetylacetone) in refluxing acetic acid (2 hours), producing pyrrolo[2,3-d]pyrimidines with yields of 72–85%.

Annulation of Pyrido[1,2-a] Ring

The pyrido ring is constructed via palladium-catalyzed intramolecular N-arylation:

Reagent Conditions Yield (%) Reference
Pd(OAc)₂ (5 mol%) Dioxane/H₂O (4:1), K₃PO₄, 100°C, 12h 65
PdCl₂(dppf) (3 mol%) DMA, Cs₂CO₃, microwave 150°C, 1h 78

Optimal results are achieved using Pd(OAc)₂ with dppf ligand in dioxane/water, enabling formation of the pyrido[1,2-a] system through C-N bond formation.

Functionalization at Positions 1 and 2

Benzylation at N1
The benzyl group is introduced via nucleophilic aromatic substitution using benzyl bromide (1.2 equiv) in DMF with K₂CO₃ (2 equiv) at 80°C for 6 hours (89% yield).

Carboxamide Installation
Methyl ester intermediates (from Method A) undergo hydrolysis with LiOH (2M aq.) in THF/MeOH (3:1), followed by EDCl/HOBt-mediated coupling with cyclohexylamine in DCM (0°C to RT, 12h), achieving 76–82% yield.

Multicomponent Reaction Strategies

Ugi-4CR/Annulation Cascade (Source 6)

A bifurcated approach combines Ugi four-component reaction with subsequent cyclization:

  • Ugi Reaction :

    • o-Bromobenzoic acid (1.0 equiv)
    • 2-Cyanobenzaldehyde (1.1 equiv)
    • Cyclohexyl isocyanide (1.05 equiv)
    • NH₄Cl (1.2 equiv) in TFE/MeOH (3:1) at 55°C for 18h
  • Palladium-Catalyzed Annulation :
    Ugi adduct (1.0 equiv) reacts with Pd(OAc)₂ (5 mol%), dppf (10 mol%), and K₃PO₄ (2 equiv) in dioxane at 100°C to form the pentacyclic system (57% overall yield).

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Steric hindrance from the benzyl group reduces annulation efficiency (∼15% yield drop compared to unsubstituted analogs).
  • Solvent effects : Polar aprotic solvents (DMF, DMA) improve carboxamide coupling yields by 22% versus THF.

Spectroscopic Characterization

Key ¹H NMR features confirm successful synthesis:

  • Pyrido ring protons: δ 8.42–8.65 (d, J=8.4 Hz, 2H)
  • Benzyl CH₂: δ 5.12 (s, 2H)
  • Cyclohexyl NH: δ 6.78 (br s, 1H)

Comparative Evaluation of Synthetic Routes

Parameter Stepwise Approach Ugi-4CR Method
Total Steps 5 2
Overall Yield 34% 57%
Atom Economy 68% 83%
Purification Challenges Moderate High

The multicomponent strategy offers superior efficiency but requires rigorous purification due to byproduct formation during annulation.

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous Flow Reactors : Enhance Mo(CO)₆-mediated rearrangements (Source 2) with 92% conversion vs. 68% batch.
  • Catalyst Recycling : Pd recovery systems reduce metal costs by 40% in annulation steps.

Q & A

Q. How can the synthesis of this compound be optimized for higher yields and purity?

Methodological Answer:

  • Multi-step synthesis : Begin with condensation reactions between carbonyl precursors (e.g., pyridine- or pyrimidine-derived aldehydes) and amidines, followed by cyclization under reflux conditions. Use polar aprotic solvents (e.g., DMF) at 80–100°C for 4–6 hours to promote ring closure .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (methanol/water) to isolate the product. Yields typically range from 50–65% but can be improved by controlling stoichiometric ratios and reaction time .
  • Key parameters : Monitor reaction progress via TLC and adjust pH during acidification steps to minimize byproducts .

Q. What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Identify aromatic protons (δ 7.0–8.8 ppm) and carbonyl groups (δ 160–170 ppm). Compare with reference spectra of analogous pyrido-pyrrolo-pyrimidines to confirm heterocyclic core integrity .
  • Mass spectrometry (HRMS) : Use CI or ESI modes to verify molecular weight (expected [M+H]+: ~404.47 for C23H24N4O3) and fragmentation patterns .
  • IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and N-H bends at ~3300 cm⁻¹ .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

  • In vitro enzyme inhibition : Screen against kinases (e.g., PARP-1) or inflammatory mediators (COX-2) using fluorogenic substrates. IC50 values <10 µM suggest therapeutic relevance .
  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM. Compare with positive controls (e.g., cisplatin) .
  • Solubility/stability : Assess in PBS (pH 7.4) and simulate metabolic stability via liver microsome assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Substituent modification : Replace the benzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electron density and target binding. For example:
Substituent Biological Activity Reference
3-MethoxypropylImproved solubility
CyclohexylEnhanced enzyme inhibition
  • Docking simulations : Use AutoDock Vina to predict interactions with PARP-1 or kinase domains. Prioritize analogs with lower binding energies (<-8 kcal/mol) .

Q. How can contradictions in spectral data (e.g., NMR shifts) between batches be resolved?

Methodological Answer:

  • Batch comparison : Analyze multiple synthetic batches using identical NMR conditions (e.g., DMSO-d6, 400 MHz). Variations >0.1 ppm in aromatic protons may indicate impurities or tautomerism .
  • X-ray crystallography : Resolve ambiguities by determining the crystal structure. Compare bond lengths and angles with computational models (e.g., DFT) .
  • Control experiments : Synthesize deuterated analogs to assign overlapping proton signals .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma half-life (t1/2) and bioavailability in rodent models. Low oral bioavailability (<20%) may explain poor in vivo activity despite potent in vitro results .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites. Structural modifications (e.g., methyl groups) can block metabolic hotspots .
  • Formulation optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance tissue penetration .

Q. How can computational modeling predict off-target interactions or toxicity risks?

Methodological Answer:

  • QSAR models : Train on datasets of known pyrrolopyrimidines to predict ADMET properties. Use tools like SwissADME to flag liabilities (e.g., hERG inhibition) .
  • Molecular dynamics : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability. RMSD values >2 Å suggest weak interactions .
  • Toxicity databases : Cross-reference with PubChem ToxCast to identify structural alerts (e.g., reactive Michael acceptors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.